2-Ethylbenzaldehyde
Overview
Description
2-Ethylbenzaldehyde is an organic compound with the molecular formula C9H10O. It is a colorless to pale yellow liquid with a characteristic almond-like odor. This compound is a derivative of benzaldehyde, where an ethyl group is substituted at the ortho position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbenzaldehyde can be synthesized through the oxidation of 2-ethylbenzyl alcohol. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the Friedel-Crafts acylation of ethylbenzene with formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of ethylbenzene using molecular oxygen. This process is carried out in the presence of a catalyst, such as cobalt or manganese salts, at elevated temperatures and pressures .
Types of Reactions:
Condensation: It undergoes aldol condensation with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent like ethanol or ether.
Condensation: Base catalysts like sodium hydroxide or acid catalysts like sulfuric acid.
Major Products:
Oxidation: 2-Ethylbenzoic acid.
Reduction: 2-Ethylbenzyl alcohol.
Condensation: β-Hydroxy aldehydes or ketones.
Scientific Research Applications
2-Ethylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of 2-ethylbenzoic acid. In reduction reactions, it undergoes nucleophilic addition of hydride ions to form 2-ethylbenzyl alcohol. In condensation reactions, it forms enolate intermediates that react with other carbonyl compounds to form β-hydroxy aldehydes or ketones .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the ethyl group.
4-Ethylbenzaldehyde: An isomer with the ethyl group at the para position.
2-Methylbenzaldehyde: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethylbenzaldehyde is unique due to the presence of the ethyl group at the ortho position, which influences its reactivity and physical properties. This substitution pattern can affect the compound’s boiling point, solubility, and its behavior in chemical reactions compared to its isomers and analogs .
Properties
IUPAC Name |
2-ethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBHJYRDKBGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177470 | |
Record name | Benzaldehyde, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22927-13-5 | |
Record name | Benzaldehyde, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022927135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Ethylbenzaldehyde in the context of Boesenbergia xiphostachya?
A1: The study by Suksung et al. [] utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile components of the hexane extract from Boesenbergia xiphostachya rhizome. Their analysis revealed that this compound, also known as 3,6-dimethoxy-2-ethylbenzaldehyde, was the most abundant volatile component, constituting 38.43% of the extract. This finding is particularly interesting because this is the first report investigating the volatile constituents of this plant. Further research is needed to understand the potential role of this compound in the plant's biology and its potential contribution to any observed bioactivity.
Q2: Does the study explore the specific biological activity of this compound?
A2: While the study identified this compound as a major component of the hexane extract, it does not isolate this compound for individual bioactivity testing. The research primarily focuses on the overall bioactivity of the crude hexane extract, which exhibited weak inhibitory activity in various assays, including antimalarial, neuraminidase inhibitory, antimycobacterial, and antimicrobial activities. [] Therefore, further research is required to determine the specific contribution of this compound to the observed bioactivities and to explore its potential therapeutic applications.
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